Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride
Description
Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride (CID 28431469) is a fluorinated organic compound with the molecular formula C₁₀H₁₁F₂NO₂·HCl. Its structure features a methyl ester group, a secondary amine linked to a 3,4-difluorobenzyl moiety, and a hydrochloride counterion. Key properties include:
Properties
IUPAC Name |
methyl 2-[(3,4-difluorophenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)6-13-5-7-2-3-8(11)9(12)4-7;/h2-4,13H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLZTTLMLODDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC(=C(C=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride (CAS: 1305712-66-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
- Molecular Formula : C10H12ClF2NO2
- Molar Mass : 251.66 g/mol
- Structure : The compound features a difluorophenyl group attached to a methyl aminoacetate moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the inhibition of angiogenesis and tumor growth, similar to other known anticancer agents. For instance, studies using chick chorioallantoic membrane assays have shown that related compounds can effectively block angiogenesis and tumor proliferation .
- Neuropharmacological Effects : The compound may also influence neurotransmitter systems, particularly through interactions with muscarinic receptors. The activation of these receptors is linked to cell proliferation and resistance to apoptosis in various cancer types .
- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's . This inhibition can enhance cholinergic transmission, potentially offering therapeutic benefits.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Study on Cytotoxicity : A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin . This indicates its potential as an anticancer agent.
- Neuroprotective Properties : In vitro studies have suggested that compounds with similar structures exhibit antioxidant properties and may protect against neurodegeneration by modulating cholinergic pathways .
Data Table: Summary of Biological Activities
Safety and Toxicology
Despite its promising biological activities, safety profiles indicate that this compound may pose risks:
Scientific Research Applications
Synthetic Routes
The synthesis of methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride can be achieved through several methods, often involving the reaction of 3,4-difluorobenzaldehyde with aminoacetate derivatives. This compound can undergo hydrolysis and nucleophilic substitution reactions, which are essential for further synthetic applications in drug development .
Drug Development
This compound has shown potential as a scaffold for developing new therapeutic agents targeting various diseases. Its structural characteristics allow it to interact with multiple biological targets, making it suitable for designing drugs aimed at conditions such as cancer and neurological disorders.
Anticancer Research
Research indicates that compounds with similar structures exhibit significant anticancer properties. Although specific biological assays for this compound are still needed, related compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
A study on amino acetate functionalized Schiff base organotin(IV) complexes revealed that these compounds possess notable anticancer activity. The mechanism involves disrupting cellular processes critical for tumor growth.
Preliminary studies suggest that this compound may act as an enzyme inhibitor or modulator of specific signaling pathways involved in disease progression. This makes it a candidate for further pharmacological evaluation in the context of inflammatory diseases and metabolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl Derivatives
Mono-Fluorophenyl Analogues
Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride (CTK6I7314) Molecular Formula: C₉H₁₀FNO₂·HCl Key Difference: Single fluorine at the 3-position on the phenyl ring.
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride Molecular Formula: C₁₁H₁₅ClFNO₂ Key Difference: Ethyl ester (vs. methyl) and 4-fluoro substitution. Implications: Longer alkyl chain may increase lipophilicity (LogP ~2.5 vs. target compound’s predicted LogP), affecting membrane permeability .
Difluorophenyl Analogues
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride Molecular Formula: C₉H₉F₂NO₂·HCl Key Difference: 2,4-Difluoro substitution. Implications: Altered regiochemistry may influence steric interactions in biological targets compared to 3,4-difluoro .
Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride Status: Discontinued (Ref: 10-F718447) . Implication: Structural similarity to the target compound suggests shared synthetic or stability challenges.
Halogen-Substituted Analogues
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride Molecular Formula: C₁₀H₁₂Cl₃NO₂ Key Difference: Dichloro substitution (3,4-Cl₂).
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Regiochemical differences (e.g., 2,4-difluoro vs. 3,4-difluoro) may alter steric interactions, impacting selectivity .
Ester Group Variations :
- Ethyl esters (e.g., ) exhibit higher molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce metabolic stability compared to methyl esters .
Chlorinated Analogues :
- Dichloro substitution increases molecular weight and LogP significantly, suggesting trade-offs between bioavailability and toxicity .
Q & A
Q. How can cryo-EM or X-ray crystallography elucidate its binding mode with target proteins?
- Methodological Answer : Co-crystallization with the catalytic domain of a target (e.g., EGFR) requires soaking at 10 mM compound concentration. For cryo-EM, use grids functionalized with amine-reactive groups to immobilize protein-ligand complexes. Data processing in RELION or PHENIX resolves fluorine density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
